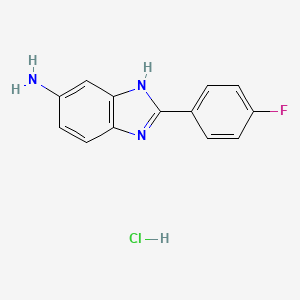
2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C13H11ClFN3 and its molecular weight is 263.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Properties and Prodrug Development Novel 2-(4-aminophenyl)benzothiazoles, a related class to 2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine hydrochloride, have been shown to possess selective and potent antitumor properties. These compounds undergo metabolic inactivation, which can be reduced by fluorination at specific positions around the benzothiazole nucleus. Efforts to overcome drug lipophilicity include the development of amino acid prodrugs that are water-soluble and chemically stable, reverting to their parent amine in vivo. This has led to significant tumor growth retardation in preclinical models, with manageable side effects and the induction of cytochrome P450 1A1 in sensitive carcinoma cells (Bradshaw et al., 2002).
Synthesis and Pharmaceutical Properties The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, including variants of the discussed compound, has shown potent cytotoxic effects in vitro in specific human breast cell lines, while remaining inactive against other cell types like prostate and colon cells. These findings indicate the potential broad-spectrum antitumor activity of these compounds, with specific focus on breast and ovarian cancers. The selective induction of cytochrome P450 CYP1A1 is a crucial aspect of the antitumor specificity of these compounds (Hutchinson et al., 2001).
Potential in Security Ink Applications The compound, being part of the benzothiazole family, shows relevance in the development of novel materials like security inks. A study on a related compound (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, a novel half-cut cruciform, demonstrated its potential in high-contrast color change and solid-state emission when exposed to mechanical force or pH changes. These properties suggest its potential use in security inks (Lu & Xia, 2016).
DNA Adduct Formation in Tumor Cells The benzothiazole derivatives, closely related to the discussed compound, have been observed to form DNA adducts in sensitive tumor cells both in vitro and in vivo. This activity is selective, occurring only in tumor cells that express cytochrome P450 1A1, which is critical for the execution of their antitumor activity. These findings highlight the selective cytotoxic mechanism of these compounds, making them promising candidates for targeted cancer therapy (Leong et al., 2003).
Application in Fluorescent Probes and pH Sensing Derivatives of benzothiazole, including those similar to this compound, have been applied in the development of fluorescent probes for sensing metal cations and pH changes. Their high sensitivity and selectivity make them suitable for applications in bioimaging and environmental monitoring (Tanaka et al., 2001).
Properties
IUPAC Name |
2-(4-fluorophenyl)-3H-benzimidazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3.ClH/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13;/h1-7H,15H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSAQOWNAMTHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
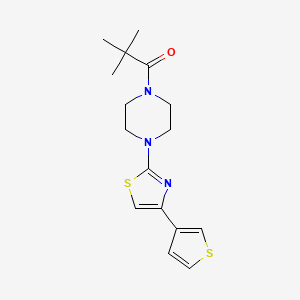
![2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2646442.png)

![Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate](/img/structure/B2646448.png)
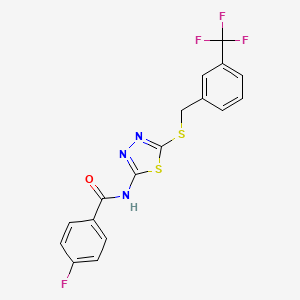
![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2646452.png)
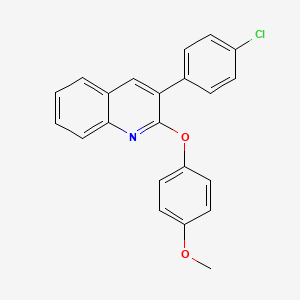

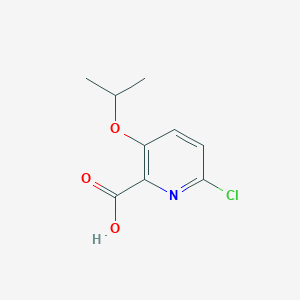
![6-(3-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2646460.png)

![9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2646462.png)
